molecular formula C9H14N6S2 B14360598 N,N'-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) CAS No. 93192-27-9

N,N'-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide)

Cat. No.: B14360598
CAS No.: 93192-27-9
M. Wt: 270.4 g/mol
InChI Key: AHUYJQQJZFQMOS-UHFFFAOYSA-N
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Description

N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) is a chemical compound known for its unique structure and properties It is characterized by the presence of hydrazine and carbothioamide groups attached to a methyl-substituted phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) typically involves the reaction of 4-methyl-1,3-phenylenediamine with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) may involve the use of larger reactors and more efficient mixing techniques to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The hydrazine and carbothioamide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound inhibits the activity of certain tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways. By blocking these enzymes, the compound can interfere with cancer cell growth and proliferation .

Comparison with Similar Compounds

N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide), making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

93192-27-9

Molecular Formula

C9H14N6S2

Molecular Weight

270.4 g/mol

IUPAC Name

1-amino-3-[3-(aminocarbamothioylamino)-4-methylphenyl]thiourea

InChI

InChI=1S/C9H14N6S2/c1-5-2-3-6(12-8(16)14-10)4-7(5)13-9(17)15-11/h2-4H,10-11H2,1H3,(H2,12,14,16)(H2,13,15,17)

InChI Key

AHUYJQQJZFQMOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NN)NC(=S)NN

Origin of Product

United States

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